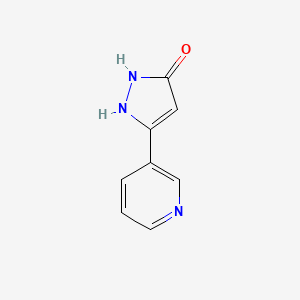
4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one
Descripción general
Descripción
4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases like hypertension, cancer, and inflammation.
Mecanismo De Acción
4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting the synthesis of 20-HETE, 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one reduces inflammation, angiogenesis, and tumor growth. 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has also been shown to reduce blood pressure in animal models of hypertension.
Biochemical and Physiological Effects:
4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-hypertensive effects. It reduces inflammation, angiogenesis, and tumor growth by inhibiting the synthesis of 20-HETE. 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has also been shown to reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one is its selectivity towards 20-HETE synthase. This allows researchers to study the effects of inhibiting 20-HETE synthesis without affecting other enzymes. However, one of the limitations of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one. One of the areas of interest is the potential use of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one in the treatment of cancer. 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has been shown to inhibit tumor growth in animal models, and further studies are needed to determine its potential as a cancer therapy. Another area of interest is the potential use of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one in the treatment of hypertension. 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has been shown to reduce blood pressure in animal models, and further studies are needed to determine its potential as an anti-hypertensive agent. Finally, further studies are needed to determine the safety and efficacy of 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one in humans.
Aplicaciones Científicas De Investigación
4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-hypertensive effects. 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one inhibits the synthesis of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting the synthesis of 20-HETE, 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one reduces inflammation, angiogenesis, and tumor growth. 4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one has also been shown to reduce blood pressure in animal models of hypertension.
Propiedades
IUPAC Name |
2-hydroxy-3-(3-oxo-1-phenylpentyl)thiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-2-14(21)12-16(13-8-4-3-5-9-13)18-19(22)15-10-6-7-11-17(15)24-20(18)23/h3-11,16,23H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRCOLAUYAPJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1=CC=CC=C1)C2=C(SC3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396336 | |
| Record name | STK365430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(3-oxo-1-phenylpentyl)-2H-thiochromen-2-one | |
CAS RN |
65591-76-6 | |
| Record name | STK365430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)



![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)


![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)
![N-[(2-{2-[(cyclobutylcarbonyl)amino]phenyl}-5-methyl-1,3-oxazol-4-yl)methyl]-2-cyclopropyl-4-quinolinecarboxamide](/img/structure/B3819512.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)
![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![butyl ({2-oxo-6-[(phenylsulfonyl)amino]-2H-chromen-4-yl}oxy)acetate](/img/structure/B3819555.png)